molecular formula C22H19NO B270511 N-(9H-fluoren-2-yl)-3-phenylpropanamide

N-(9H-fluoren-2-yl)-3-phenylpropanamide

Cat. No.: B270511
M. Wt: 313.4 g/mol
InChI Key: ZDSMHRCXHOXDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9H-fluoren-2-yl)-3-phenylpropanamide is a synthetic organic compound characterized by a fluorene moiety substituted at the 2-position with an amide-linked 3-phenylpropanoyl group.

Properties

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-3-phenylpropanamide

InChI

InChI=1S/C22H19NO/c24-22(13-10-16-6-2-1-3-7-16)23-19-11-12-21-18(15-19)14-17-8-4-5-9-20(17)21/h1-9,11-12,15H,10,13-14H2,(H,23,24)

InChI Key

ZDSMHRCXHOXDFB-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CCC4=CC=CC=C4

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of N-(9H-fluoren-2-yl)-3-phenylpropanamide and related compounds:

Compound Name Core Structure Substituent/Functional Group Physical State Melting Point (°C) Key IR Peaks (cm⁻¹) Key NMR Features (¹H/¹³C) Applications/Notes References
This compound Fluorene 3-Phenylpropanamide Not reported Not reported ~1638 (C=O stretch) δ ~7.2–8.5 (aromatic H); ~170 ppm (amide C=O) Hypothesized for polymer synthesis Inferred from analogs
N-[ (cyclohexylcarbamoyl)(3-fluorophenyl)methyl]-N-(9H-fluoren-2-yl)prop-2-ynamide (5a) Fluorene Prop-2-ynamide, cyclohexylcarbamoyl White solid 199–200 1638 (C=O), 2100 (C≡C) δ 7.2–8.5 (aromatic H); 75–130 ppm (alkyne C) Organic synthesis intermediates
N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide (32) Phenethylamine 3-Phenylpropanamide, dihydroxyphenyl Yellow oil Not reported ~1650 (C=O) δ 6.5–7.3 (aromatic H); ~170 ppm (amide C=O) Antioxidant or neuroactive agent
N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide Benzothiazole 3-Phenylpropanamide, nitro group Not reported Not reported ~1680 (C=O) δ 7.5–8.5 (aromatic H); ~165 ppm (amide C=O) Antimicrobial or optoelectronic applications
N-(6-Methyl-4-phenyl-6H-1,3-thiazin-2-yl)propanamide (9g) Thiazine Propanamide, phenyl Brown liquid Not reported 1731 (C=O) δ 7.3–7.6 (aromatic H); ~175 ppm (amide C=O) Anticancer or enzyme inhibition

Key Observations:

Structural Variations: Fluorene vs. Benzothiazole/Thiazine: The fluorene core in this compound offers greater aromatic stability compared to heterocyclic cores like benzothiazole () or thiazine (), which may enhance UV absorption or thermal stability in materials .

Spectroscopic Features: IR Spectroscopy: All amide-containing compounds exhibit strong C=O stretches between 1638–1731 cm⁻¹, with minor shifts depending on electronic effects (e.g., electron-withdrawing nitro groups in benzothiazole derivatives lower C=O frequency) . NMR Spectroscopy: Aromatic protons in fluorene derivatives resonate at δ 7.2–8.5 ppm, while amide carbonyl carbons appear near 170 ppm in ¹³C NMR, consistent with analogous compounds .

Physicochemical Properties :

  • Melting Points : Fluorene-based compounds (e.g., 5a) generally exhibit higher melting points (>190°C) compared to phenethylamide derivatives (e.g., 32), which are often oils, due to enhanced crystal packing from the planar fluorene moiety .
  • Solubility : The dihydroxyphenethyl group in compound 32 () increases hydrophilicity, whereas the fluorene core in the target compound likely reduces aqueous solubility, favoring organic solvents like DMF or THF .

Potential Applications: Materials Science: Fluorene derivatives are widely used in polyimides and optoelectronic materials due to their thermal stability and fluorescence . Pharmaceuticals: Amide-containing analogs (e.g., thiazine derivatives in ) show bioactivity, suggesting the target compound could be explored for antimicrobial or anticancer properties .

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